delta-12-Pgd2

Inflammation Allergy GPCR Pharmacology

Δ12-Prostaglandin D2 (Δ12-PGD2, CAS 64072-89-5) is a cyclopentenone prostaglandin and a primary chemical decomposition product of Prostaglandin D2 (PGD2). This lipid mediator acts as an intermediate in the pathway leading to Δ12-PGJ2, a prostaglandin known for its antimitotic properties.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 64072-89-5
Cat. No. B152153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-12-Pgd2
CAS64072-89-5
SynonymsΔ12-PGD2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1
InChIKeyOBTVQKDILGZFPY-WBYUMCMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Δ12-Prostaglandin D2 (CAS 64072-89-5): A PGD2 Metabolite with Defined CRTH2 Receptor Pharmacology for Inflammation and Allergy Research


Δ12-Prostaglandin D2 (Δ12-PGD2, CAS 64072-89-5) is a cyclopentenone prostaglandin and a primary chemical decomposition product of Prostaglandin D2 (PGD2) . This lipid mediator acts as an intermediate in the pathway leading to Δ12-PGJ2, a prostaglandin known for its antimitotic properties . Its biological significance stems from its activity as an endogenous ligand, and its stable, well-characterized pharmacology makes it a defined tool for probing specific receptor pathways .

Procurement Rationale: Why Δ12-PGD2 Is Not Interchangeable with PGD2, Δ12-PGJ2, or 15d-PGJ2


In experimental systems focused on prostaglandin signaling, substituting one eicosanoid for another without rigorous validation introduces significant variability. The PGD2 metabolic cascade generates a series of structurally related compounds (PGD2 → Δ12-PGD2 → Δ12-PGJ2 → 15d-PGJ2), each with a distinct pharmacological fingerprint at the two PGD2 receptors, DP and CRTH2 [1]. While PGD2 is the native agonist with high affinity for both receptors, its downstream metabolites exhibit dramatic shifts in receptor selectivity and potency [2]. The evidence below demonstrates that Δ12-PGD2 occupies a unique niche, defined by its high selectivity for the CRTH2 receptor, a profile that cannot be replicated by using PGD2, Δ12-PGJ2, or 15-deoxy-Δ12,14-PGJ2.

Δ12-Prostaglandin D2: A Quantitative Comparison Against Closest Analogs for Receptor Pharmacology and Functional Selectivity


CRTH2 Receptor Binding Affinity and Selectivity of Δ12-PGD2 Compared to PGD2

In a direct head-to-head comparison, Δ12-PGD2 bound to the human CRTH2 receptor with a pKi of 7.63, exhibiting 55-fold selectivity for CRTH2 over the DP receptor [1]. While its affinity and potency at CRTH2 are similar to that of the parent compound PGD2, PGD2's affinity for DP is significantly higher, making it a dual agonist [2].

Inflammation Allergy GPCR Pharmacology

Rank Order of CRTH2 Binding Affinity: Δ12-PGD2 vs. PGD2 Metabolites

A comparative competition binding study at the human CRTH2 receptor established a rank order of potency (Ki values) for a panel of PGD2 metabolites. The ranking was: PGD2 > 13,14-dihydro-15-keto PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2 > 15(S)-15 methyl-PGD2 [1]. Notably, Δ12-PGD2 was not part of this specific panel, but its metabolite, Δ12-PGJ2, is among the less potent ligands. Δ12-PGD2's defined pKi of 7.63 at CRTH2 places its affinity near that of PGD2 and significantly above Δ12-PGJ2.

Receptor Pharmacology Lipid Mediator Competition Binding

Functional Agonism at CRTH2: Calcium Mobilization in Th2 Lymphocytes and Eosinophils

In a functional assay using human Th2 lymphocytes, Δ12-PGD2 induced calcium mobilization with high potency and an efficacy similar to that of PGD2 [1]. Furthermore, Δ12-PGD2 directly activated human eosinophils, as measured by a shape change assay, a key functional response for cell recruitment [1]. These effects were blocked by the TP/CRTH2 antagonist ramatroban, confirming they are CRTH2-mediated [1].

Immunology Allergic Inflammation Cell Signaling

Primary Research Applications for Δ12-PGD2 Based on Its Validated Pharmacological Profile


Selective Activation of the CRTH2 Pathway to Dissect DP vs. CRTH2 Signaling in Immune Cells

Δ12-PGD2's 55-fold selectivity for CRTH2 over DP makes it an essential tool for dissecting the specific contributions of the CRTH2 receptor in complex biological systems where PGD2 is present [1]. Researchers can use Δ12-PGD2 to activate the CRTH2-mediated chemotaxis and activation of Th2 lymphocytes and eosinophils in vitro, without confounding signals from the DP receptor. This is critical for studies on allergic inflammation, asthma pathogenesis, and CRTH2 antagonist screening. [2]

Investigating the Role of the PGD2 Metabolic Cascade in Cellular Function

Δ12-PGD2 is a key intermediate in the non-enzymatic decomposition pathway of PGD2, situated between PGD2 and Δ12-PGJ2 . This compound is ideal for in vitro studies designed to map the functional consequences of this metabolic cascade. By treating cells with Δ12-PGD2, researchers can determine which biological activities previously attributed to PGD2 or its later metabolites (like Δ12-PGJ2 or 15d-PGJ2) are actually mediated by this specific intermediate. This is particularly relevant for studies on cell proliferation and apoptosis. [3]

Standardization and Calibration in Lipidomics and Bioanalytical Method Development

Given its defined molecular structure and the availability of high-purity (≥98%) reference material, Δ12-PGD2 (CAS 64072-89-5) is suited for use as a quantitative standard in LC-MS/MS or GC-MS assays aimed at profiling the PGD2 metabolome in biological samples . Its distinct retention time and mass fragmentation pattern, compared to closely related analogs like PGD2, PGJ2, and 15d-PGJ2, allow for precise and accurate quantification, ensuring robust method validation and data reproducibility. [4]

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